molecular formula C16H15FN2O3S B2504941 (6-Fluoropyridin-3-yl)-(7-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone CAS No. 2411235-87-3

(6-Fluoropyridin-3-yl)-(7-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B2504941
CAS No.: 2411235-87-3
M. Wt: 334.37
InChI Key: DXZZCARAFNKRHL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a fluoropyridine moiety and a methylsulfonyl dihydroquinoline moiety. Fluoropyridines are aromatic compounds that contain a fluorine atom and are known for their interesting and unusual physical, chemical, and biological properties . Dihydroquinolines are heterocyclic compounds that are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluoropyridine moiety would contribute to the aromaticity of the molecule, while the methylsulfonyl group would add polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluoropyridine and dihydroquinoline moieties. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could increase the compound’s stability and decrease its reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used in pharmaceuticals, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)-(7-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-23(21,22)13-6-4-11-3-2-8-19(14(11)9-13)16(20)12-5-7-15(17)18-10-12/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZZCARAFNKRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCCN2C(=O)C3=CN=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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